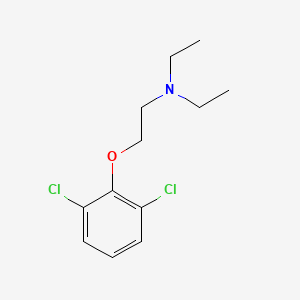![molecular formula C16H10N6O2S B5684638 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline](/img/structure/B5684638.png)
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline, also known as Nitrofurantoin, is a synthetic antibiotic that belongs to the nitrofuran class of drugs. It is widely used to treat urinary tract infections caused by bacteria such as Escherichia coli, Klebsiella species, and Staphylococcus aureus. Nitrofurantoin is known for its low toxicity and high efficacy against urinary tract infections.
Wirkmechanismus
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein works by inhibiting bacterial enzymes involved in the synthesis of DNA and RNA, thereby preventing bacterial replication. It also damages bacterial cell walls and membranes, leading to cell death.
Biochemical and physiological effects:
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein has been found to have low toxicity and is generally well-tolerated by patients. However, it can cause side effects such as nausea, vomiting, and diarrhea. It has been shown to have no significant effect on liver function or blood parameters.
Vorteile Und Einschränkungen Für Laborexperimente
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein is widely used in laboratory experiments due to its low toxicity and high efficacy. However, its use is limited to bacterial infections and cannot be used to treat viral or fungal infections. It is also not effective against all bacterial strains, and resistance to 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein has been reported in some bacterial species.
Zukünftige Richtungen
Future research on 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein could focus on its potential use in combination with other antibiotics to improve efficacy and reduce the development of antibiotic resistance. It could also be investigated for its potential use in other bacterial infections, such as skin and respiratory tract infections. Additionally, research could be conducted on the development of new 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein derivatives with improved antibacterial properties.
Synthesemethoden
The synthesis of 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein involves the condensation of 5-nitro-2-furaldehyde with 1-phenyltetrazole in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with thioacetamide to form the final product, 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein.
Wissenschaftliche Forschungsanwendungen
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains. It has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Eigenschaften
IUPAC Name |
5-nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2S/c23-22(24)13-8-9-14(15-12(13)7-4-10-17-15)25-16-18-19-20-21(16)11-5-2-1-3-6-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCHVOERJGRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)

![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)
![2-(4-chlorophenoxy)-N-[5-(dimethylamino)-2-methylphenyl]acetamide](/img/structure/B5684604.png)
![2-(cyclopropylmethyl)-9-(3-hydroxy-4-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684606.png)
![3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)

![7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684625.png)
![5-[(2-allylphenoxy)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5684633.png)
![3-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5684655.png)